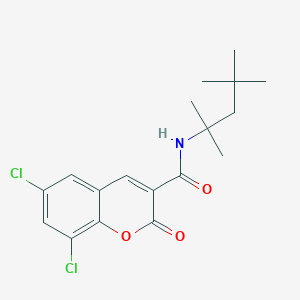
6,8-dichloro-2-oxo-N-(1,1,3,3-tetramethylbutyl)-2H-chromene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,8-dichloro-2-oxo-N-(1,1,3,3-tetramethylbutyl)-2H-chromene-3-carboxamide, also known as DTBC, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This molecule belongs to the class of chromenone derivatives, which are known for their diverse pharmacological activities.
Mecanismo De Acción
6,8-dichloro-2-oxo-N-(1,1,3,3-tetramethylbutyl)-2H-chromene-3-carboxamide exerts its biological effects by binding to the active site of the proteasome and blocking its function. This results in the accumulation of misfolded and damaged proteins within cells, leading to the activation of stress response pathways and ultimately cell death.
Biochemical and Physiological Effects:
In addition to its effects on proteasome function, 6,8-dichloro-2-oxo-N-(1,1,3,3-tetramethylbutyl)-2H-chromene-3-carboxamide has also been shown to modulate the activity of other cellular pathways. For example, 6,8-dichloro-2-oxo-N-(1,1,3,3-tetramethylbutyl)-2H-chromene-3-carboxamide has been found to inhibit the activity of the kinase Akt, which is involved in the regulation of cell survival and growth. 6,8-dichloro-2-oxo-N-(1,1,3,3-tetramethylbutyl)-2H-chromene-3-carboxamide has also been shown to induce autophagy, a process by which cells degrade and recycle damaged or unnecessary cellular components.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6,8-dichloro-2-oxo-N-(1,1,3,3-tetramethylbutyl)-2H-chromene-3-carboxamide has several advantages as a research tool, including its high potency and specificity for the proteasome. However, its use can be limited by its toxicity and potential off-target effects. Additionally, the development of more selective and less toxic proteasome inhibitors has led to decreased interest in 6,8-dichloro-2-oxo-N-(1,1,3,3-tetramethylbutyl)-2H-chromene-3-carboxamide as a research tool.
Direcciones Futuras
Despite its limitations, 6,8-dichloro-2-oxo-N-(1,1,3,3-tetramethylbutyl)-2H-chromene-3-carboxamide continues to be a valuable tool for investigating the role of the proteasome in cellular processes. Future research may focus on developing more selective and less toxic proteasome inhibitors, as well as investigating the potential therapeutic applications of 6,8-dichloro-2-oxo-N-(1,1,3,3-tetramethylbutyl)-2H-chromene-3-carboxamide and other proteasome inhibitors in the treatment of cancer and other diseases.
Métodos De Síntesis
6,8-dichloro-2-oxo-N-(1,1,3,3-tetramethylbutyl)-2H-chromene-3-carboxamide can be synthesized through a multi-step process involving the reaction of 6,8-dichloro-2-hydroxychromone with N-(1,1,3,3-tetramethylbutyl)amine and subsequent acylation with chloroacetyl chloride. The resulting product is then converted to the carboxamide form through treatment with ammonia.
Aplicaciones Científicas De Investigación
6,8-dichloro-2-oxo-N-(1,1,3,3-tetramethylbutyl)-2H-chromene-3-carboxamide has been widely used in scientific research as a tool to investigate various biological processes. One of the most prominent applications of 6,8-dichloro-2-oxo-N-(1,1,3,3-tetramethylbutyl)-2H-chromene-3-carboxamide is in the study of proteasome function, which is critical for the regulation of protein turnover in cells. 6,8-dichloro-2-oxo-N-(1,1,3,3-tetramethylbutyl)-2H-chromene-3-carboxamide has been shown to inhibit the activity of the proteasome, leading to the accumulation of ubiquitinated proteins and cell death.
Propiedades
IUPAC Name |
6,8-dichloro-2-oxo-N-(2,4,4-trimethylpentan-2-yl)chromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21Cl2NO3/c1-17(2,3)9-18(4,5)21-15(22)12-7-10-6-11(19)8-13(20)14(10)24-16(12)23/h6-8H,9H2,1-5H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBWZBWJBLZXFJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C)(C)NC(=O)C1=CC2=CC(=CC(=C2OC1=O)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-amino-4-(3-bromo-4-fluorophenyl)-6-chloro-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B4929692.png)
![3,5-dimethyl-4-[3-(2-nitrophenoxy)propyl]-1H-pyrazole](/img/structure/B4929694.png)
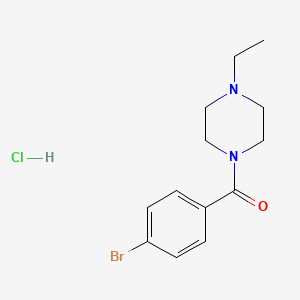
![5-[4-(allyloxy)-3-bromo-5-methoxybenzylidene]-1-(2-ethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4929701.png)
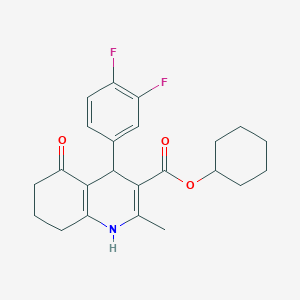
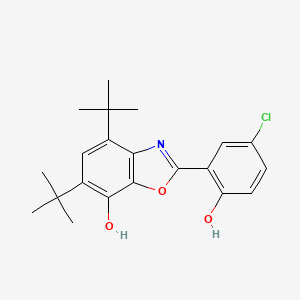
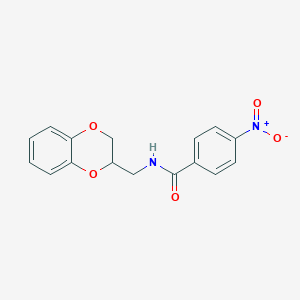
![2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)-N-(3-pyridinylmethyl)acetamide](/img/structure/B4929741.png)
![N-(5-{[(4-ethoxyphenyl)amino]sulfonyl}-1,3-thiazol-2-yl)acetamide](/img/structure/B4929744.png)
![N-(3-chloro-4-fluorophenyl)-2-({5-[(3,5-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4929749.png)
![N-[2-(4-chlorophenyl)ethyl]-N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]acetamide](/img/structure/B4929754.png)
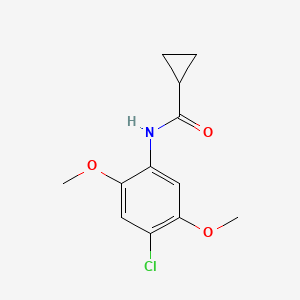
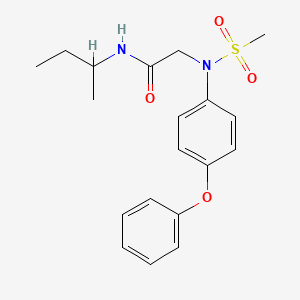
![2-methyl-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B4929784.png)